![molecular formula C8H7F4N3 B1483186 2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile CAS No. 2097969-77-0](/img/structure/B1483186.png)
2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile
Overview
Description
2-(1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile, or 2-FEPT, is a synthetic compound with a wide range of applications in the scientific and medical fields. It is a colorless, water-soluble liquid with a low melting point and a low vapor pressure. It is often used as a reagent in organic synthesis and as a solvent for various reactions. It is also used in drug discovery and development, as well as in the production of pharmaceuticals.
Scientific Research Applications
Novel Heterocyclic Compound Synthesis
Researchers have developed methods for synthesizing various fluorinated heterocycles, including pyrazoles and pyrimidines, which are of interest due to their potential pharmaceutical applications. For example, the synthesis of 4,4-difluoro-1H-pyrazoles and related derivatives demonstrates the utility of fluorinated compounds in creating novel heterocyclic systems with potential biological activity (Breen et al., 2014).
Antioxidant Activity
Some synthesized heterocycles incorporating pyrazolo[3,4-d]pyrimidin-4-one moieties have been evaluated for their antioxidant activity. Compounds derived from the key intermediate 2-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile showed antioxidant activity nearly equal to that of ascorbic acid, highlighting the potential of fluorinated pyrazoles in antioxidant applications (El‐Mekabaty, 2015).
Ligand Synthesis for Metal Coordination Chemistry
Fluorinated tris(pyrazolyl)borates have been used in the stabilization of rare silver(I) complexes, demonstrating the role of fluorinated ligands in modifying the steric and electronic properties of metal coordination compounds. Such research underlines the importance of fluorinated compounds in designing ligands for specific applications in coordination chemistry (Dias & Kulkarni, 2016).
Antimicrobial Activity
The environmentally benign synthesis of fluorinated pyrazolone derivatives has been explored, with some compounds synthesized showing antimicrobial activity. This research highlights the potential of using fluorinated compounds in developing new antimicrobial agents (Shelke et al., 2007).
properties
IUPAC Name |
2-[1-(2-fluoroethyl)-3-(trifluoromethyl)pyrazol-4-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N3/c9-2-4-15-5-6(1-3-13)7(14-15)8(10,11)12/h5H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXXOMDMOJCUIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCF)C(F)(F)F)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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